molecular formula C20H23ClN4O2 B5327267 2-({2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE

2-({2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE

Cat. No.: B5327267
M. Wt: 386.9 g/mol
InChI Key: LWYKQNCEJFEXMV-UHFFFAOYSA-N
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Description

2-({2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a complex organic compound with a molecular formula of C20H23ClN4O2 It is characterized by the presence of a piperazine ring substituted with a chlorobenzyl group, an acetyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-({2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-CHLOROBENZYL)-1-PIPERAZINYL)IMINO)METHYL)PHENOXY)ACETIC ACID
  • **4-(4-METHYLBENZYL)-1-PIPERAZINYL)IMINO)METHYL)PHENOXY)ACETIC ACID
  • **4-(2-PYRIDINYL)-1-PIPERAZINYL)IMINO)METHYL)PHENOXY)ACETIC ACID

Uniqueness

2-({2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a chlorobenzyl group and a benzamide moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-16-7-5-15(6-8-16)13-24-9-11-25(12-10-24)14-19(26)23-18-4-2-1-3-17(18)20(22)27/h1-8H,9-14H2,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYKQNCEJFEXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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